molecular formula C11H13BrO B053498 4'-Bromovalerophenone CAS No. 7295-44-5

4'-Bromovalerophenone

Cat. No.: B053498
CAS No.: 7295-44-5
M. Wt: 241.12 g/mol
InChI Key: STYJKBMRWQQJIS-UHFFFAOYSA-N
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Description

4’-Bromovalerophenone is an organic compound with the molecular formula C11H13BrO. It is a member of the phenyl ketone family, characterized by a bromine atom attached to the fourth position of the phenyl ring and a valerophenone backbone. This compound is known for its unique reactivity and is used in various chemical synthesis applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4’-Bromovalerophenone can be synthesized through the Friedel-Crafts acylation of bromobenzene with valeroyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful temperature control to prevent side reactions .

Industrial Production Methods: In industrial settings, the production of 4’-Bromovalerophenone often involves continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as bromination of valerophenone using bromine or a bromine source under controlled conditions .

Chemical Reactions Analysis

Types of Reactions: 4’-Bromovalerophenone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4’-Bromovalerophenone is utilized in various scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromovalerophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s electrophilicity, making it a potent inhibitor of certain enzymes. The valerophenone backbone allows for interactions with hydrophobic pockets in proteins, influencing their activity and function .

Comparison with Similar Compounds

Uniqueness: 4’-Bromovalerophenone is unique due to its specific substitution pattern and the presence of both a bromine atom and a valerophenone backbone. This combination imparts distinct reactivity and makes it a valuable intermediate in various synthetic applications .

Properties

IUPAC Name

1-(4-bromophenyl)pentan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H13BrO/c1-2-3-4-11(13)9-5-7-10(12)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STYJKBMRWQQJIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)C1=CC=C(C=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40223236
Record name 4'-Bromovalerophenone
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Molecular Weight

241.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7295-44-5
Record name 1-(4-Bromophenyl)-1-pentanone
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Record name 4'-Bromovalerophenone
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Record name 4'-Bromovalerophenone
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Synthesis routes and methods I

Procedure details

Pentanoyl chloride (50 g) is added dropwise to a stirred, cooled 0° C.) mixture of bromobenzene (150 ml) and aluminum chloride (0.2 g). The mixture is stirred at 0° C. for 1 h, heated at 80° C. for 2 h, cooled and poured into 18% hydrochloric acid. The product is extracted into CHCl3 twice, the combined organic extracts are washed with water and steam distilled to remove chloroform and the excess of bromobenzene. The product is extracted into chloroform twice, the combined organic phases are washed with water and dried (MgSO4). The solvent is removed in vacuo and the residue is distilled (bp 180°-184° C. at 20 mm Hg) to yield a colourless solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.2 g
Type
reactant
Reaction Step Three
Quantity
150 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

104.5g (0.76mol) of anhydrous aluminum chloride and 92.1g (0.76mol) of valeroylchloride were added to 350ml of carbon disulfide chilled at 0° C. To the resulting mixture with chilling and stirring, 100g (0.64mol) of bromobenzene was added and the solution was stirred at room temperature for 24 hours. After completion of the reaction, the resulting mixture was added to 400ml of cold 4N hydrochloric acid and the aluminum chloride complex was decomposed. Then the organic layer was extracted with chloroform and washed with water and the solvent was removed by distillation. The residue was distilled under reduced pressure to yield 95g of 4-pentanoylbromobenzene having a b.p. 105° to 110° C./2mmGn.
[Compound]
Name
104.5g
Quantity
0.76 mol
Type
reactant
Reaction Step One
Quantity
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Type
reactant
Reaction Step One
Quantity
92.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
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Reaction Step One
[Compound]
Name
100g
Quantity
0.64 mol
Type
reactant
Reaction Step Two
Quantity
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Reaction Step Two
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Reaction Step Three

Synthesis routes and methods III

Procedure details

104.5 g (0.76 mol) of anhydrous aluminum chloride and 92.1 g (0.76 mol) of valeroylchloride were added to 350 ml of carbon disulfide chilled at 0° C. To the resulting mixture with chilling and stirring, 100 g (0.64 mol) of bromobenzene was added and the solution was stirred at room temperature for 24 hours. After completion of the reaction, the resulting mixture was added to 400 ml of cold 4N hydrochloric acid and the aluminum chloride complex was decomposed. Then the organic layer was extracted with chloroform and washed with water and the solvent was removed by distillation. The residue was distilled under reduced pressure to yield 95 g of 4-pentanoylbromobenzene having a b.p. 105° to 110° C./2 mmGn.
Quantity
104.5 g
Type
reactant
Reaction Step One
Quantity
92.1 g
Type
reactant
Reaction Step One
Quantity
350 mL
Type
solvent
Reaction Step One
Quantity
100 g
Type
reactant
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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